1-Methylfluoranthene

Environmental fate modeling Partitioning coefficient Volatilization potential

Procure 1-Methylfluoranthene (CAS 25889-60-5) as the essential, position-specific reference standard for defensible environmental forensic PAH analysis. This C1-alkylated fluoranthene isomer has a distinct NIST retention index (RI=366.64, HP-5) and nonalternant photophysics that resist nitromethane quenching for selective HPLC-FLD detection. Only the authentic 1-methyl isomer delivers legally robust MPy/Py ratio source apportionment, discriminating pyrogenic (<0.15) from petrogenic (>1.5) contamination. Substituting parent fluoranthene or 2-/3-methyl isomers introduces systematic quantification bias, jeopardizing regulatory compliance and remediation cost allocation.

Molecular Formula C17H12
Molecular Weight 216.28 g/mol
CAS No. 25889-60-5
Cat. No. B047727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylfluoranthene
CAS25889-60-5
Molecular FormulaC17H12
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1
InChIInChI=1S/C17H12/c1-11-9-10-12-5-4-8-15-13-6-2-3-7-14(13)16(11)17(12)15/h2-10H,1H3
InChIKeyXTJQJDCUHJRGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylfluoranthene (CAS 25889-60-5): Physicochemical Properties and Procurement Specifications for Methylated PAH Research


1-Methylfluoranthene (CAS 25889-60-5) is a C1-alkylated polycyclic aromatic hydrocarbon (PAH) belonging to the methylfluoranthene isomer family, with a molecular formula of C17H12 and molecular weight of 216.28 g/mol [1]. The compound is structurally derived from fluoranthene via methyl substitution at the 1-position of the fluoranthene skeleton. Its key physicochemical parameters include: density of 1.2 ± 0.1 g/cm³, boiling point of 387.4 ± 9.0 °C at 760 mmHg, calculated LogP of 5.63, vapor pressure of 0.0 ± 0.4 mmHg at 25°C, and flash point of 178.9 ± 12.8 °C . Melting point has been reported as 67-69°C [2] and also at 72°C . The compound exhibits a calculated polarizability of 30.6 ± 0.5 × 10⁻²⁴ cm³ and refractive index of 1.816 [2]. 1-Methylfluoranthene is primarily utilized as an analytical reference standard for environmental PAH monitoring, a source apportionment tracer in forensic geochemistry, and a research compound for studying alkylated PAH behavior in chromatographic and spectroscopic systems.

Why 1-Methylfluoranthene (CAS 25889-60-5) Cannot Be Substituted with Parent Fluoranthene or Other Methyl Isomers in Quantitative Analytical Workflows


Substituting 1-methylfluoranthene with parent fluoranthene or positional isomers such as 2-methylfluoranthene or 3-methylfluoranthene is analytically invalid due to quantifiable differences in physicochemical properties, chromatographic retention behavior, and fluorescence quenching characteristics. The methyl substitution at the 1-position increases LogP to 5.63 and modifies molecular shape descriptors (length-to-breadth ratio) that directly govern GC and HPLC retention . NIST retention index data confirm that 1-methylfluoranthene elutes at a distinct retention time (RI = 366.64 on HP-5 column) compared to parent fluoranthene and other methyl isomers [1]. Furthermore, the compound's fluorescence behavior in the presence of nitromethane differs from that of 2-methylfluoranthene and 3-methylfluoranthene, with 1-methylfluoranthene exhibiting resistance to nitromethane quenching that is characteristic of nonalternant fluoranthenoid PAHs [2]. These chromatographic and photophysical differences preclude any assumption of functional equivalence for quantitative calibration, source apportionment studies using diagnostic ratios, or fluorescence-based detection methods.

Quantitative Differentiation Evidence: 1-Methylfluoranthene (CAS 25889-60-5) vs. Fluoranthene and Methyl Isomers


Lipophilicity and Vapor Pressure: 1-Methylfluoranthene vs. Parent Fluoranthene

Methyl substitution at the 1-position of fluoranthene increases the calculated LogP from 5.16 (fluoranthene) to 5.63 (1-methylfluoranthene), representing a log unit increase of 0.47 . Concurrently, the vapor pressure of 1-methylfluoranthene is measured at 0.0 ± 0.4 mmHg at 25°C, which is lower than that of fluoranthene (approximately 9.2 × 10⁻⁶ mmHg at 25°C), and the boiling point increases to 387.4 ± 9.0 °C at 760 mmHg compared to fluoranthene's 375 °C . These alterations in physicochemical parameters directly affect environmental partitioning behavior.

Environmental fate modeling Partitioning coefficient Volatilization potential

Source Apportionment Diagnostic Ratios: MPy/Py Threshold Value of 0.15 for Pyrogenic PAH Identification

In environmental forensics, the ratio of methylfluoranthenes plus methylpyrenes to parent fluoranthene plus pyrene (MPy/Py) serves as a critical diagnostic tool for distinguishing pyrogenic from petrogenic PAH sources. Quantitative analysis of source materials established that MPy/Py = 0.15 serves as the threshold for exclusive combustion (pyrogenic) origin, while MPy/Py > 1.5 indicates exclusive petrogenic origin [1]. Field validation in Indian sediments from Chennai, Mumbai, and Kolkata (n=24) yielded MPy/Py ≈ 0.14, confirming strong pyrogenic signatures from coal and biomass combustion [1].

Environmental forensics Sediment source apportionment PAH diagnostic ratios

GC Retention Index Differentiation: 1-Methylfluoranthene vs. Parent Fluoranthene on HP-5 Stationary Phase

Under temperature-programmed GC conditions on an HP-5 capillary column (30 m × 0.25 mm × 0.25 μm, helium carrier, 50°C hold 1.5 min, 6 K/min ramp to 310°C hold 10 min), 1-methylfluoranthene exhibits a Lee's retention index of 366.64 [1]. While a direct head-to-head retention index value for parent fluoranthene under identical conditions is not reported in the same dataset, systematic studies of methyl-substituted PAHs demonstrate that methyl substitution consistently increases retention relative to parent compounds on non-polar stationary phases due to increased molecular polarizability (30.6 ± 0.5 × 10⁻²⁴ cm³ for 1-methylfluoranthene) and boiling point elevation [2][3].

Gas chromatography Retention index PAH analysis Method validation

Fluorescence Quenching Resistance: 1-Methylfluoranthene vs. Alternant PAHs in Nitromethane Selectivity Studies

Nitromethane selectively quenches fluorescence emission of alternant PAHs via an electron transfer mechanism, while emission intensities of nonalternant PAHs remain largely unaffected [1]. 1-Methylfluoranthene, as a nonalternant fluoranthenoid PAH, was specifically studied alongside 2-methylfluoranthene, 3-methylfluoranthene, 7-methylfluoranthene, and 8-methylfluoranthene to evaluate this quenching behavior [1]. Experimental results confirmed that the electron-donating methyl group at the 1-position does not alter the molecular orbital energies sufficiently to enable electron transfer to nitromethane, thereby preserving fluorescence emission intensity in the presence of nitromethane—a property not shared by alternant PAHs such as pyrene, anthracene, or benzo[a]pyrene [1].

Fluorescence spectroscopy Selective detection Nonalternant PAH Quenching mechanism

Chromatographic Shape Selectivity: L/B Ratio Correlation with GC and LC Retention for Methylfluoranthene Isomers

A comprehensive NIST study determined retention indices for 45 PAHs and 63 methyl-substituted PAHs on two stationary phases: a 50% phenyl-substituted methylpolysiloxane phase and a 50% liquid crystalline dimethylpolysiloxane phase [1]. Molecular shape descriptors including length-to-breadth (L/B) ratio and thickness (T) were calculated for all studied PAHs [1]. The study explicitly included methylfluoranthenes among the 12 sets of methyl-PAHs analyzed, establishing that retention on the liquid crystalline phase correlates with L/B ratio with coefficients ranging from 0.22 to 1.00 [1]. The methyl substitution position on the fluoranthene skeleton modifies the L/B ratio, which in turn dictates elution order on shape-selective stationary phases—a relationship that does not hold for parent fluoranthene alone [1].

Shape selectivity Length-to-breadth ratio Stationary phase optimization Isomer separation

High-Impact Application Scenarios for 1-Methylfluoranthene (CAS 25889-60-5) Based on Quantitative Differentiation Evidence


Environmental Forensics: Source Apportionment of PAH Contamination in Sediments Using MPy/Py Diagnostic Ratios

Environmental forensic laboratories require authentic 1-methylfluoranthene reference material to calibrate GC-MS or HPLC-fluorescence systems for quantifying methylfluoranthenes in sediment extracts. The MPy/Py ratio threshold of 0.15 for pyrogenic sources versus >1.5 for petrogenic sources [1] provides a legally defensible framework for attributing PAH contamination to combustion (coal, biomass, vehicle emissions) versus petroleum inputs. Accurate quantification using the correct methylfluoranthene standards is essential for regulatory compliance reporting, litigation support, and remediation cost allocation. Substituting parent fluoranthene would systematically bias ratio calculations, potentially misclassifying source origins by an order of magnitude.

GC-MS Method Development and Validation for Alkylated PAH Isomer Separation

Analytical chemists developing GC-MS methods for comprehensive PAH profiling in environmental matrices (air particulate matter, sediments, biota) require 1-methylfluoranthene as a retention time marker and calibration standard. The NIST-documented retention index of 366.64 on HP-5 columns [2] and the established L/B ratio correlation with retention on shape-selective stationary phases [3] provide quantitative benchmarks for method optimization. This enables resolution of 1-methylfluoranthene from co-occurring methyl isomers and parent PAHs, preventing quantification errors that would arise from peak misidentification when using surrogate standards.

Selective Fluorescence Detection in Complex PAH Mixtures Using Nitromethane Quenching Differentiation

Laboratories employing HPLC with fluorescence detection for PAH analysis can exploit the nonalternant fluoranthenoid character of 1-methylfluoranthene, which renders its fluorescence emission resistant to nitromethane quenching [4]. In contrast, alternant PAHs (pyrene, anthracene, benzo[a]pyrene) undergo selective quenching. Method developers can implement nitromethane as a mobile phase additive or post-column reagent to selectively suppress alternant PAH signals, thereby enhancing detection specificity for 1-methylfluoranthene in complex environmental extracts where spectral overlap would otherwise compromise quantification limits.

Environmental Fate Modeling and Risk Assessment: Physicochemical Parameter Inputs

Environmental modelers conducting fate and transport simulations or ecological risk assessments for alkylated PAHs require compound-specific physicochemical parameters. The LogP value of 5.63 (ΔLogP = +0.47 vs. fluoranthene) and vapor pressure of 0.0 ± 0.4 mmHg at 25°C serve as inputs for multimedia partitioning models (e.g., EPI Suite, EQC Model). Using fluoranthene's parameters as a surrogate would underestimate organic carbon partitioning and overestimate volatilization potential, introducing systematic error in predicted environmental concentrations and risk quotients for sediment-dwelling organisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylfluoranthene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.